2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one
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Overview
Description
2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal and pharmaceutical chemistry. This compound features a unique fusion of pyridine, triazole, and pyridazine rings, which contribute to its diverse biological activities and potential therapeutic applications.
Scientific Research Applications
2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one has a wide range of scientific research applications:
Mechanism of Action
Target of Action
The primary targets of this compound are yet to be definitively identified. Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities . These activities suggest that the compound may interact with a variety of targets, including enzymes and receptors involved in these biological processes.
Mode of Action
It is known that the compound’s triazolo[3,4-b]pyridazin moiety can interact with thiol groups to accept one electron and produce an organosulfur radical . This suggests that the compound may exert its effects through redox reactions, potentially leading to the modulation of cellular signaling pathways.
Biochemical Pathways
Given the potential targets and mode of action, this compound could affect multiple biochemical pathways. For instance, if the compound acts as an enzyme inhibitor, it could disrupt the normal function of the enzyme and alter the biochemical pathway in which the enzyme is involved. If the compound acts as an antioxidant, it could protect cells from oxidative damage by neutralizing free radicals .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been conducted on similar compounds . These studies can provide insights into the potential ADME properties of the compound, which can impact its bioavailability and efficacy.
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For example, if the compound acts as an enzyme inhibitor, it could lead to a decrease in the activity of the targeted enzyme, potentially affecting cellular processes regulated by the enzyme. If the compound acts as an antioxidant, it could protect cells from oxidative damage, potentially preventing cell death and promoting cell survival .
Biochemical Analysis
Biochemical Properties
Compounds with similar structures have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . These compounds can interact with different target receptors, making them a precise pharmacophore with a bioactive profile .
Cellular Effects
Similar compounds have shown potential cytotoxic activity against various cancer cell lines
Molecular Mechanism
It is known that similar compounds can bind to different target receptors, potentially leading to various biochemical effects
Temporal Effects in Laboratory Settings
Studies on similar compounds have shown potential insecticidal activity with strong regulation of the growth of certain larvae
Metabolic Pathways
Similar compounds have been reported to interact with various enzymes or cofactors
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one typically involves multi-step reactions. One common approach is the cyclization of enaminonitriles with benzohydrazides under microwave irradiation, which facilitates the formation of the triazolo-pyridazine core . This method is catalyst-free and eco-friendly, offering good yields and functional group tolerance.
Industrial Production Methods: Industrial production of this compound may involve scaling up the microwave-assisted synthesis or employing alternative methods such as mechanochemical synthesis. These methods ensure efficient production while maintaining the desired purity and yield.
Chemical Reactions Analysis
Types of Reactions: 2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one undergoes various chemical reactions, including:
Reduction: Reduction reactions can modify the triazole or pyridazine rings, leading to different derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.
Common Reagents and Conditions:
Oxidizing Agents: 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine for oxidation reactions.
Reducing Agents: Common reducing agents like sodium borohydride for reduction reactions.
Nucleophiles: Various nucleophiles for substitution reactions, depending on the desired functional group.
Major Products: The major products formed from these reactions include disulfides, reduced derivatives, and substituted analogs with enhanced biological properties.
Comparison with Similar Compounds
1,2,4-Triazolo[1,5-a]pyridines: These compounds share a similar triazole-pyridine core and exhibit comparable biological activities.
1,2,4-Triazolo[3,4-b]thiadiazines: Another class of compounds with a triazole core, known for their diverse pharmacological properties.
Uniqueness: 2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one stands out due to its unique combination of pyridine, triazole, and pyridazine rings, which confer distinct biological activities and therapeutic potential .
Properties
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N6OS/c28-20(26-12-4-7-15-5-1-2-8-18(15)26)14-29-21-24-23-19-10-9-17(25-27(19)21)16-6-3-11-22-13-16/h1-3,5-6,8-11,13H,4,7,12,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBPJVDCDVLXGBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NN=C4N3N=C(C=C4)C5=CN=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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